molecular formula C24H24N4O2 B2872195 N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251580-95-6

N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B2872195
CAS No.: 1251580-95-6
M. Wt: 400.482
InChI Key: AFCZYQAETKTZEL-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a bicyclic system combining pyrrole and pyrimidine rings. Key structural attributes include:

  • Substituents: A 3-ethyl group on the pyrimidine ring, a phenyl group at position 7, and a 2,3-dimethylphenylacetamide side chain.

This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and nucleotide analogs. Its synthesis likely involves multi-step heterocyclic condensation, as seen in analogous pyrrolopyrimidine derivatives (e.g., via Suzuki coupling or nucleophilic substitution) .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-4-27-15-25-22-19(18-10-6-5-7-11-18)13-28(23(22)24(27)30)14-21(29)26-20-12-8-9-16(2)17(20)3/h5-13,15H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCZYQAETKTZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C24H23N3O2C_{24}H_{23}N_{3}O_{2} with a molecular weight of approximately 415.5 g/mol. The structure includes a dimethylphenyl group and an ethyl substituent , contributing to its unique chemical characteristics.

Anticancer Activity

A study evaluating thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation . Although direct data on this compound is not available, the structural similarities suggest potential for similar activity.

CompoundIC50 (μM)Target Cell Line
Compound I27.6MDA-MB-231
Compound II29.3MDA-MB-231

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are hypothesized based on its structural features that may interact with inflammatory pathways. Similar compounds in the literature have demonstrated anti-inflammatory properties through modulation of cytokine release and inhibition of inflammatory mediators .

Comparative Analysis

When compared to other thieno[3,2-d]pyrimidine derivatives:

Compound NameStructure TypeNotable Activity
Compound AThieno[2,3-d]pyrimidineAnticancer (IC50 = 27.6 μM)
Compound BThieno[3,2-d]pyrimidineKinase Inhibition
N-(2,3-dimethylphenyl)-2-(...)Pyrrolo[3,2-d]pyrimidinePotential Anticancer/Anti-inflammatory

Case Studies

  • Synthesis and Evaluation : Research involving similar compounds has shown promising results in inhibiting tumor growth in various cancer models. For instance, thieno[2,3-d]pyrimidine derivatives were synthesized and tested against several cancer cell lines, revealing significant cytotoxicity .
  • Mechanistic Insights : Studies on pyrrolo[3,2-d]pyrimidines indicated their ability to disrupt microtubule dynamics in cancer cells leading to mitotic arrest and cell death . This mechanism could be relevant for understanding the action of N-(2,3-dimethylphenyl)-2-(...) in cancer therapy.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrrolo-Pyrimidine Derivatives

Compound Name Core Structure R1 (Position 3) R2 (Position 7) Acetamide Substituent Key Functional Groups
Target Compound Pyrrolo[3,2-d]pyrimidine Ethyl Phenyl 2,3-Dimethylphenyl 4-Oxo, Acetamide
2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Pyrrolo[3,2-d]pyrimidine 3-Methoxypropyl Phenyl 2-Trifluoromethylphenyl 4-Oxo, Acetamide, CF3
2-(1,3-Dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide Pyrrolo[2,3-d]pyrimidine Methyl - 2-Methoxyphenyl 2,4,6-Trioxo
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine Dipentylamino 4-Chlorophenyl Ethyl ester 4-Oxo, Carboxylate

Key Observations :

  • Core Variations : The target compound shares the pyrrolo[3,2-d]pyrimidine core with , while features a pyrrolo[2,3-d]pyrimidine isomer with distinct electronic properties due to trioxo groups.
  • Substituent Effects: The 3-ethyl group in the target compound may enhance lipophilicity compared to the 3-methoxypropyl group in .

Table 3: Property Comparison

Compound Solubility (Predicted) LogP (Estimated) Stability Potential Applications
Target Compound Low in water ~3.5 Stable in neutral pH Kinase inhibition, Anticancer leads
Moderate (due to CF3) ~4.2 Sensitive to UV light Enzyme inhibition (e.g., JAK/STAT)
High (polar trioxo) ~1.8 Hydrolytically unstable Nucleotide analog development

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